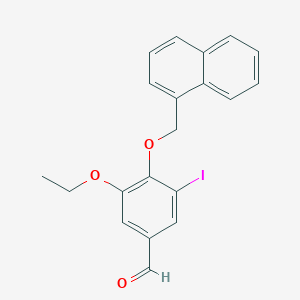

3-Ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17IO3/c1-2-23-19-11-14(12-22)10-18(21)20(19)24-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAKINRUCBUJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzaldehyde typically involves multiple steps. One common approach is to start with a benzaldehyde derivative and introduce the ethoxy, iodine, and naphthalen-1-ylmethoxy groups through a series of substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale

Scientific Research Applications

Structure and Characteristics

3-Ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzaldehyde features an ethoxy group, an iodine atom, and a naphthalene moiety, which contribute to its reactivity and potential applications. The presence of the iodine atom enhances its electrophilic character, making it a valuable intermediate in chemical synthesis.

Medicinal Chemistry

This compound has shown potential as a precursor in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.

Case Study: Antiviral Activity

Research indicates that compounds containing iodine can exhibit antiviral properties. For instance, derivatives of benzaldehyde have been studied for their ability to inhibit viral replication, particularly in influenza viruses. The compound's structural features may contribute to its efficacy as an antiviral agent by targeting specific viral proteins or pathways .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its electrophilic nature allows it to participate in various reactions such as nucleophilic substitutions and cross-coupling reactions.

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds |

| Cross-Coupling | Participates in reactions like Suzuki or Heck coupling |

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to form stable films can be advantageous in creating efficient electronic components.

Case Study: OLED Applications

Research has demonstrated that halogenated organic compounds can enhance the performance of OLEDs by improving charge transport properties. The incorporation of this compound into device architectures has been explored for its potential to increase efficiency and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde (CAS 1220016-56-7)

- Key Differences : Replaces the naphthalen-1-ylmethoxy group with a 4-methylbenzyloxy substituent.

- The absence of naphthalene may diminish π-π stacking interactions, affecting crystallinity or binding affinity in biological systems.

4-(Naphthalen-1-ylmethoxy)benzaldehyde

- Key Differences : Lacks the ethoxy and iodo substituents present in the target compound.

- Implications :

3,4,5-Trimethoxybenzaldehyde (CAS 86-81-7)

- Key Differences : Features three methoxy groups instead of ethoxy, iodo, and naphthylmethoxy groups.

- Implications :

- Methoxy groups are smaller and more electron-donating than ethoxy, increasing electron density on the aromatic ring and altering reactivity in electrophilic substitutions .

- Trimethoxy derivatives are widely studied for antioxidant and antimicrobial activities, whereas the iodinated target compound may exhibit distinct biological or catalytic properties .

Table 1: Comparative Properties of Benzaldehyde Derivatives

Key Observations:

- Iodine Substituent : Enhances molecular weight and polarizability, enabling halogen bonding in supramolecular chemistry or targeted drug design .

- Naphthalen-1-ylmethoxy Group : Introduces significant steric hindrance, which may reduce reaction rates in nucleophilic additions but improve thermal stability .

- Ethoxy vs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzaldehyde?

- Methodology :

- Core Reaction : React a substituted benzaldehyde precursor (e.g., 4-hydroxy-3-iodo-5-methoxybenzaldehyde) with naphthalen-1-ylmethanol under Mitsunobu conditions or via nucleophilic substitution using a base like DBU in anhydrous DMF .

- Iodination : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid, followed by purification via flash chromatography (cyclohexane/EtOAC 7:3) .

- Ethoxy Group Installation : Protect hydroxyl groups with ethyl bromide in the presence of K₂CO₃ in acetone .

Q. What analytical techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : Confirm substitution patterns (e.g., δ ~10.35 ppm for aldehyde protons, aromatic splitting patterns for naphthalene and iodinated benzene rings) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z ~428) .

- Melting Point Analysis : Compare observed mp (e.g., 204°C for analogous structures) with literature to assess purity .

Q. How should this compound be stored to ensure stability?

- Protocol :

- Store in amber vials at −18°C under inert gas (N₂/Ar) to prevent oxidative degradation of the aldehyde group and iodine substituent .

- Use silanized glassware to minimize adsorption losses during handling .

Advanced Research Questions

Q. How does the iodine substituent influence electronic and steric properties in reactions?

- Methodological Insights :

- Electronic Effects : The electron-withdrawing iodine increases electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., hydrazone formation). Compare reactivity with non-iodinated analogs via Hammett plots .

- Steric Hindrance : Assess using X-ray crystallography (if available) or computational modeling (DFT) to evaluate spatial interference in coupling reactions .

Q. What challenges arise in analyzing degradation products, and how are they resolved?

- Analytical Strategies :

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges to isolate degradation products from complex matrices. Optimize elution with methanol:water (90:10) .

- HPLC-MS/MS : Employ a C18 column (2.6 µm particle size) with gradient elution (0.1% formic acid in water/acetonitrile) to separate iodinated byproducts .

Q. How can contradictory yield data from synthetic protocols be reconciled?

- Troubleshooting Approaches :

- Reaction Optimization : Vary catalyst (e.g., DBU vs. K₂CO₃) and solvent polarity (DMF vs. THF) to improve efficiency. For example, DBU in DMF under N₂ increased yields to 30% in analogous syntheses .

- Purification Refinement : Replace column chromatography with preparative HPLC for higher recovery of polar intermediates .

Q. What methodologies are used to evaluate biological activity, given structural similarities to PPARγ inhibitors?

- Experimental Design :

- In Vitro Assays : Test inhibition of PPARγ phosphorylation using recombinant enzymes (IC₅₀ determination via fluorescence polarization) .

- Crystallography : Co-crystallize with PPARγ ligand-binding domain to study binding interactions (PDB deposition) .

Q. How is the pKa of the aldehyde group determined in non-aqueous solvents?

- Technique :

- Potentiometric Titration : Use 0.05 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol. Calculate pKa from half-neutralization potentials (HNP) derived from mV-mL titration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.